(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
Description
The compound “(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone” is a structurally complex heterocyclic molecule featuring a central methanone group linking two distinct moieties: a pyrrolidine ring substituted with a 2-methylbenzimidazole group and a thiazole ring bearing methyl and pyrrol-1-yl substituents. The following analysis compares this compound to structurally analogous molecules documented in recent literature, focusing on synthesis, characterization, and functional attributes.
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-14-19(28-21(22-14)24-10-5-6-11-24)20(27)25-12-9-16(13-25)26-15(2)23-17-7-3-4-8-18(17)26/h3-8,10-11,16H,9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZVBVPUMVGIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4C(=NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the benzimidazole and thiazole intermediates, followed by their coupling with pyrrolidine and pyrrole derivatives under specific conditions. Common reagents used in these reactions include strong bases, coupling agents like EDCI or DCC, and solvents such as DMF or DMSO. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole and thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., H₂O₂, KMnO₄), reducing agents (e.g., LiAlH₄, NaBH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone:
Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Investigating its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Exploring its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilizing its unique structural properties in materials science, such as in the development of novel polymers or electronic materials.
Mechanism of Action
The mechanism of action of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation, depending on the biological context.
Comparison with Similar Compounds
Key Compounds:
Compound 7b (): A bis-pyrazole-thieno[2,3-b]thiophene methanone derivative.
Compound 10 (): A pyrazolo[1,5-a]pyrimidine-thienothiophene hybrid.
Compound 5a (): A benzo[d]imidazole-thiazole-pyrrolidin-2-one derivative.
Example 74 (): A trifluoromethyl-substituted benzimidazole-pyridine amine.
Table 1: Comparative Data on Structural Analogues
Structural and Functional Insights
Benzimidazole Derivatives
- Target Compound vs. 5a (): The target’s pyrrolidine-methanone linker differs from 5a’s pyrrolidin-2-one ring, which may reduce conformational flexibility but enhance metabolic stability .
Thiazole and Thienothiophene Analogues
- Target Compound vs. 7b/10 (): The thiazole ring in the target compound is less electron-rich than the thieno[2,3-b]thiophene in 7b and 10, which may alter π-π stacking interactions in protein binding. The absence of pyrazole groups (as in 7b) might reduce hydrogen-bonding capacity but increase steric bulk due to the pyrrol-1-yl group .
C. Trifluoromethyl Substitution (Example 74, )
- Example 74’s trifluoromethyl groups enhance electrophilicity and metabolic resistance compared to the target’s methyl substituents. This suggests the target compound may exhibit shorter in vivo half-life but lower toxicity risks .
Bioactivity Considerations
- Antimicrobial Potential: Pyrazole and thiazole derivatives () often exhibit antimicrobial activity, suggesting the target compound could be screened similarly .
- Kinase Inhibition: Example 74 () demonstrates benzimidazoles’ role in kinase targeting, implying the target’s benzimidazole moiety may confer analogous activity .
Biological Activity
The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule that integrates multiple bioactive moieties, including benzimidazole, pyrrolidine, and thiazole. These structural components suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Structural Features
The molecular formula of this compound is with a molecular weight of approximately 391.5 g/mol. The presence of nitrogen and sulfur heteroatoms enhances its interaction with biological targets, which is crucial for its pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 2034384-29-5 |
Anticancer Properties
Research indicates that compounds containing thiazole and benzimidazole moieties exhibit notable anticancer activities. Studies have shown that derivatives of thiazole can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting potential for further development as anticancer agents .
Anticonvulsant Activity
Benzimidazole derivatives are also recognized for their anticonvulsant properties. A study involving thiazole-integrated compounds showed promising anticonvulsant activity, indicating that the incorporation of these structural motifs could enhance the efficacy of the compound in controlling seizures . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly influence biological activity.
Neuroprotective Effects
The benzimidazole component is known for neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The combination of this moiety with pyrrolidine and thiazole could lead to enhanced neuroprotection through multiple pathways .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Modulation of Receptor Activity : The structural features suggest potential interactions with neurotransmitter receptors, which could explain its anticonvulsant effects.
- Induction of Apoptosis : The presence of multiple heteroatoms may facilitate binding to proteins involved in apoptosis pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Anticancer Activity Study : A recent study reported that a thiazole derivative exhibited significant cytotoxicity against A431 cells with an IC50 value lower than standard chemotherapeutics like doxorubicin .
- Neuroprotective Study : Research has shown that derivatives containing benzimidazole can protect neurons from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative disorders .
- Anticonvulsant Efficacy : Analysis of thiazole-integrated pyrrolidine analogs indicated effective seizure control in animal models, suggesting a promising avenue for developing new anticonvulsants .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The compound's synthesis involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
- Imidazole Ring Formation : Condensation reactions using glyoxal, ammonia, and formaldehyde under controlled pH (~6–7) and reflux conditions (80–100°C) to generate the benzimidazole core .
- Thioether/Ketone Linkage : Coupling the pyrrolidine and thiazole moieties via nucleophilic substitution or Pd-catalyzed cross-coupling, optimized with solvents like DMF or THF and catalysts such as K₂CO₃ or Pd(PPh₃)₄ .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final product, achieving >95% purity .
Q. What spectroscopic and chromatographic techniques are critical for structural validation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzimidazole N–CH₃ (δ ~2.5 ppm), pyrrolidine protons (δ ~3.1–3.5 ppm), and thiazole C=S (δ ~165–170 ppm in 13C) .
- HRMS : Confirm molecular weight (expected [M+H]+: ~449.18) with <2 ppm error .
- HPLC-PDA : Monitor reaction progress using a 250 nm UV wavelength and a 5 µm C18 column .
Q. How should stability be assessed under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via LC-MS .
- Thermal Stability : Heat samples to 40–60°C for 1 week, monitoring decomposition by TLC or NMR .
Q. Which solvent systems are optimal for purification given the compound’s solubility profile?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Use ethanol/water (70:30) for recrystallization or a hexane/ethyl acetate (3:1) gradient for column chromatography .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified benzimidazole (e.g., 4-fluoro, 5-nitro) or thiazole (e.g., 3-pyridyl) groups .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) or bacterial strains (MIC assays) to correlate substituents with activity .
Q. What methodologies are recommended for evaluating antibacterial or anticancer activity?
- Methodological Answer :
- Antibacterial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤16 µg/mL considered promising .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-Analysis : Compare data across studies using tools like ROS/MDA assays to quantify oxidative stress as a secondary bioactivity marker .
Q. What experimental approaches identify degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to simulated gastric fluid (pH 1.2) or liver microsomes, analyzing metabolites via LC-MS/MS .
- Isolation of Degradants : Use semi-preparative HPLC to collect degradants for structural elucidation via NMR .
Q. How can computational modeling predict binding interactions with biological targets?
- Methodological Answer :
Q. What strategies mitigate low yields in the final coupling step?
- Methodological Answer :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to enhance cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield (from 45% to 70%) at 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
